BE“GHE Foundational & Exploratory

Check Availability & Pricing

1H NMR and 13C NMR spectroscopic data of 5-
Chloro-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Chloro-1-pentanol

Cat. No.: B147386

An In-depth Technical Guide to the *H and 3C NMR Spectroscopy of 5-Chloro-1-pentanol

This guide provides a comprehensive overview of the *H and *3C Nuclear Magnetic Resonance
(NMR) spectroscopic data for 5-Chloro-1-pentanol. It is intended for researchers, scientists,
and professionals in the field of drug development and chemical analysis. This document
details the chemical shifts and coupling constants, outlines the experimental protocols for data
acquisition, and presents a visual representation of the spectral assignments.

Spectroscopic Data Presentation

The 'H and 3C NMR data for 5-Chloro-1-pentanol are summarized in the tables below. The
assignments correspond to the following chemical structure and numbering scheme:

Cl—CH2—CH2—CH2—CH2—CH2—O0H (5) (4) (3) (2) (1)

Table 1: *"H NMR Spectroscopic Data for 5-Chloro-1-
pentanol
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
3.67 multiplet 2H, H-1

3.55 triplet 6.5 2H, H-5

1.82 pentet 7.0 2H, H-4
1.4-1.7 multiplet 4H, H-2, H-3

1.37 multiplet 1H, OH

Data acquired in CDClsz at 200 MHz.[1]

Table 2: 3C NMR Spectroscopic Data for 5-Chloro-1-

pentanol
Chemical Shift (8) ppm Assignment
62.4 C-1
45.0 C-5
32.4 C-2
31.9 C-4
23.2 C-3

Data acquired in CDCls at 22.5 MHz.[1]

Experimental Protocols

The following section describes a standard methodology for the acquisition of *H and 3C NMR

spectra of 5-Chloro-1-pentanol.

Sample Preparation

o Sample Weighing: Accurately weigh approximately 10-20 mg of 5-Chloro-1-pentanol.
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform
(CDCIs). For referencing the spectra, CDCIs containing a small amount of tetramethylsilane
(TMS) is typically used.

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into
the NMR tube to remove any particulate matter.

NMR Data Acquisition

Instrumentation: The spectra can be acquired on a standard NMR spectrometer, for instance,
a 200 MHz or higher field strength instrument.

Tuning and Shimming: The instrument's probe is tuned to the appropriate frequencies for *H
and 13C. The magnetic field homogeneity is optimized by shimming on the sample.

'H NMR Parameters:

o Pulse Sequence: A standard single-pulse experiment is used.

o Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: A delay of 1-5 seconds between pulses.

o Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
o Spectral Width: A spectral width of approximately 10-15 ppm is appropriate.

13C NMR Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to
single lines for each carbon.

o Acquisition Time: Typically 1-2 seconds.

o Relaxation Delay: A delay of 2-5 seconds.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

o Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing

o Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a
frequency-domain spectrum via Fourier transformation.

o Phase Correction: The spectrum is manually or automatically phase corrected to ensure all
peaks are in the absorptive mode.

o Baseline Correction: The baseline of the spectrum is corrected to be flat.

o Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm for both *H
and 13C spectra.

 Integration: For H NMR, the relative areas of the peaks are integrated to determine the
proton ratios.

Visualization of NMR Assignments

The following diagram illustrates the correlation between the chemical structure of 5-Chloro-1-
pentanol and its characteristic *H and 3C NMR chemical shifts.
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1H and 3C NMR Assignments for 5-Chloro-1-pentanol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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